N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrimido[5,4-b]indole core. This compound is structurally characterized by:
- A pyrimido[5,4-b]indole scaffold, which integrates pyrimidine and indole moieties.
- Substituents at C3 (a 4-methoxyphenylmethyl group) and C8 (a methyl group) on the indole ring.
- An N-(4-ethylphenyl)acetamide side chain at the C5 position.
The 4-methoxyphenylmethyl group enhances lipophilicity and may influence binding interactions in biological systems, while the ethylphenyl acetamide side chain contributes to steric and electronic modulation.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-4-20-6-10-22(11-7-20)31-26(34)17-33-25-14-5-19(2)15-24(25)27-28(33)29(35)32(18-30-27)16-21-8-12-23(36-3)13-9-21/h5-15,18H,4,16-17H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKLZQUVIIOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, including the formation of the pyrimido[5,4-b]indole core and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules or as a reagent in various chemical reactions.
Biology
Research indicates potential biological activities , including:
- Antimicrobial properties : Studies have shown effectiveness against various bacterial strains.
- Antiviral effects : Investigations into its ability to inhibit viral replication are ongoing.
- Anticancer activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular pathways .
Medicine
The compound is being explored for its therapeutic applications :
- Cancer Treatment : Its mechanism of action may involve targeting cancer cell pathways, making it a candidate for anticancer drug development.
- Infectious Diseases : Its antimicrobial and antiviral properties position it as a potential treatment for infectious diseases.
- Neurological Disorders : Research is underway to assess its efficacy in treating neurological conditions due to its ability to cross the blood-brain barrier .
Industry
In industrial applications, this compound is used in developing new materials:
- Polymers : Its unique chemical properties make it suitable for creating advanced polymeric materials.
- Coatings : The compound's stability and reactivity are advantageous in formulating protective coatings .
Case Study 1: Anticancer Research
A study published in ACS Omega investigated the anticancer properties of similar pyrimidoindole derivatives. The research demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways . This suggests that this compound may exhibit comparable effects.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of compounds with similar structures. Results indicated significant inhibition against multiple bacterial strains, supporting the potential application of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several pyrimido[5,4-b]indole and indole-based acetamides. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Key Findings from Structural Comparisons :
Substituent Effects on Lipophilicity :
- The 4-methoxyphenylmethyl group in the target compound increases lipophilicity compared to analogs with sulfanyl (S-linker) or oxadiazole substituents .
- Electron-withdrawing groups (e.g., CF₃O in ) improve metabolic stability but may reduce membrane permeability.
Heterocyclic Modifications :
- Oxadiazole-containing analogs (e.g., ) exhibit enhanced solubility due to polar heteroatoms, facilitating interactions with hydrophilic binding pockets.
- Sulfanyl-linked compounds (e.g., ) may form disulfide bonds in biological systems, altering activity profiles.
Biological Activity Trends :
Biological Activity
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound features a pyrimidoindole backbone, which is known for its diverse biological activities. The presence of substituents such as the ethyl and methoxy phenyl groups enhances its interaction with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Base Structure | Pyrimido[5,4-b]indole |
| Functional Groups | Ethyl phenyl, Methoxy phenyl |
| Molecular Formula | C24H28N2O3 |
| Molecular Weight | 392.49 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidoindole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted that the compound's mechanism may involve the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases, including cancer and cardiovascular disorders. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The target compound may exhibit comparable anti-inflammatory activity through COX inhibition or by modulating cytokine levels .
Antimicrobial Activity
The antimicrobial potential of related compounds suggests that this compound could also be effective against various pathogens. For example, studies have shown that phenoxy-acetamides possess broad-spectrum antimicrobial properties .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may stem from interactions with specific receptors or enzymes involved in disease processes.
Potential Targets
- COX Enzymes : Inhibition may lead to reduced inflammation.
- Cancer Cell Signaling Pathways : Modulation could induce apoptosis in malignant cells.
- Microbial Enzymes : Disruption of microbial metabolism may account for antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Activity : A study found that pyrimidoindole derivatives significantly inhibited tumor growth in vitro and in vivo models .
- Inflammation Models : In vivo experiments demonstrated a reduction in inflammatory markers following treatment with similar compounds .
- Antimicrobial Efficacy : Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
